molecular formula C9H7N3O4 B1399672 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid CAS No. 1363382-25-5

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

Numéro de catalogue: B1399672
Numéro CAS: 1363382-25-5
Poids moléculaire: 221.17 g/mol
Clé InChI: LTGCETNXDDEADX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is a versatile nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The core indazole structure is known for its diverse biological activities, making derivatives like this a subject of interest in medicinal chemistry for the development of new therapeutic agents . Its molecular structure incorporates two key functional handles: a carboxylic acid group, which can undergo various coupling and condensation reactions to form amides or esters , and a nitro group, which can be selectively reduced to an amine for further functionalization . The 1-methyl substitution pattern is a common feature in drug discovery efforts to modulate the properties of a lead compound . As a biochemical reagent, this compound is intended for use as a standard or intermediate in laboratory-scale synthesis exclusively within research and development settings . It is not intended for diagnostic or therapeutic uses. Researchers handling this compound should refer to the Safety Data Sheet for proper handling, as it may be harmful if swallowed and may cause skin and eye irritation .

Propriétés

IUPAC Name

1-methyl-5-nitroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGCETNXDDEADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247976
Record name 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-25-5
Record name 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Esterification Route Followed by Hydrolysis

One common approach to preparing the acid involves initial synthesis of the corresponding methyl ester (methyl 5-nitro-1H-indazole-3-carboxylate), followed by hydrolysis to yield the carboxylic acid.

Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate:

  • Starting from 5-nitroindazole-3-carboxylic acid, the compound is reacted with methanol in the presence of concentrated sulfuric acid as a catalyst.
  • The reaction is conducted under reflux conditions for approximately 6 hours at temperatures below 10 °C during acid addition to control reaction rate.
  • After reflux, the mixture is cooled, poured into crushed ice, filtered, and recrystallized from ethanol.
  • This method yields the methyl ester with about 64% yield and produces a yellow solid with melting point 234-236 °C.

This esterification is a classical Fischer esterification, where the acid is converted to the methyl ester to facilitate further modifications or purification.

Methylation at the N-1 Position

  • The methylation at the N-1 position of the indazole ring can be achieved by alkylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • This step is typically performed after constructing the nitro-substituted indazole ring with the carboxylic acid or ester functionality in place.
  • Careful control of reaction conditions is essential to avoid over-alkylation or side reactions.

Nitration of Indazole Derivatives

  • Introduction of the nitro group at the 5-position is usually achieved by nitration of the indazole ring.
  • This can be done using nitrating agents such as nitric acid or mixtures of nitric and sulfuric acids.
  • The nitration must be carefully controlled to avoid multiple substitutions or degradation of sensitive functional groups.
  • The nitro group is introduced prior to esterification or methylation steps to ensure regioselectivity.

Hydrolysis of Methyl Ester to Carboxylic Acid

  • The methyl ester intermediate can be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.
  • Acidic hydrolysis typically uses aqueous hydrochloric acid under reflux.
  • Basic hydrolysis involves sodium hydroxide or potassium hydroxide in aqueous solution, followed by acidification to precipitate the acid.
  • The hydrolysis step is critical for obtaining the pure acid form with high yield.

Alternative Synthetic Routes (Patent-Based)

According to patent CN112778203A, processes for preparing 1H-indazole-3-carboxylic acid derivatives involve:

  • Use of nitrite salts (e.g., sodium nitrite) for nitration or diazotization steps.
  • Employment of organic solvents such as ethyl acetate, methanol, and ether for extraction and purification.
  • Controlled stirring, filtration, and column chromatography for product isolation.
  • Use of specific reaction conditions to optimize yield and purity.

This patent outlines scalable and industrially feasible methods, emphasizing environmentally benign solvents and efficient purification techniques.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Nitration HNO3 / H2SO4 5-Nitroindazole-3-carboxylic acid Variable Controlled nitration for regioselectivity
2 Esterification Methanol, Conc. H2SO4, reflux 6 h Methyl 5-nitro-1H-indazole-3-carboxylate ~64 Fischer esterification
3 N-Methylation Methyl iodide or dimethyl sulfate, base 1-Methyl-5-nitro-1H-indazole-3-carboxylate Variable Alkylation at N-1 position
4 Hydrolysis Acidic or basic aqueous conditions 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid High Conversion of ester to acid
5 Purification Recrystallization, chromatography Pure target compound - Ensures purity and removal of impurities

Research Findings and Optimization Notes

  • The esterification step is sensitive to temperature and acid concentration; maintaining below 10 °C during acid addition reduces side reactions.
  • Reflux time of 6 hours is optimal for complete conversion without degradation.
  • Methylation requires careful stoichiometric control to avoid di- or tri-alkylation.
  • Hydrolysis yields are generally high when conducted under reflux with sufficient acid or base.
  • The nitro group is stable under esterification and methylation conditions but must be introduced early to ensure correct substitution pattern.
  • Purification via recrystallization from ethanol is effective for isolating the methyl ester intermediate.
  • Column chromatography may be necessary for final acid purification in complex mixtures.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group at position 5 undergoes selective reduction under catalytic hydrogenation or chemical reduction conditions:

Reaction TypeConditions & ReagentsProductYieldSource
Catalytic hydrogenationH₂ gas (1 atm), 10% Pd/C, ethanol, 25°C, 12 h5-Amino-1-methyl-1H-indazole-3-carboxylic acid85–92%
Chemical reductionSnCl₂·2H₂O, concentrated HCl, reflux (110°C), 4 hSame as above78%

Key observations :

  • Hydrogenation preserves the indazole ring integrity while reducing the nitro group.

  • Over-reduction to hydroxylamine derivatives is avoided using controlled H₂ pressure .

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters, enabling further derivatization:

AlcoholConditionsProductYieldSource
MethanolH₂SO₄ (cat.), reflux, 6 hMethyl 1-methyl-5-nitro-1H-indazole-3-carboxylate64%
EthanolThionyl chloride, rt, 2 h → refluxEthyl ester analog53%

Optimization notes :

  • Prolonged reaction times (>8 h) lead to partial decomposition of the nitro group .

  • Microwave-assisted esterification reduces reaction time to 15 min (70% yield).

Nucleophilic Substitution

The methyl group at position 1 can participate in alkylation reactions under basic conditions:

NucleophileConditionsProductYieldSource
IodoethaneK₂CO₃, DMF, 80°C, 18 h1-Ethyl-5-nitro-1H-indazole-3-carboxylic acid35%
Benzyl bromideNaH, THF, 0°C → rt, 6 h1-Benzyl derivative42%

Challenges :

  • Steric hindrance from the 3-carboxylic acid group limits substitution efficiency .

  • Competing N-alkylation at position 2 is suppressed using aprotic solvents .

Decarboxylation & Ring Modification

Thermal or acidic decarboxylation enables access to simpler indazole derivatives:

ConditionsProductApplicationsSource
Cu powder, quinoline, 220°C1-Methyl-5-nitro-1H-indazoleIntermediate for pharmaceutical agents
H₂SO₄ (95%), 100°C, 3 h5-Nitroindazole (with CO₂ loss)Precursor for metal-organic frameworks

Mechanistic insight :

  • Decarboxylation follows a radical pathway in non-polar solvents.

  • Acid-mediated decarboxylation retains the nitro group but risks ring nitration .

Oxidation Reactions

Controlled oxidation modifies both the methyl and nitro groups:

Oxidizing AgentConditionsProductOutcomeSource
KMnO₄H₂O, 80°C, 4 h1-Carboxy-5-nitro-1H-indazole-3-carboxylic acidMethyl → carboxylic acid oxidation
m-CPBADCM, 0°C → rt, 2 hN-Oxide derivativeEnhanced water solubility

Critical parameters :

  • KMnO₄ oxidation requires pH >10 to prevent nitro group reduction.

  • m-CPBA selectively oxidizes the indazole nitrogen without affecting other groups .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for bioconjugation:

Reaction TypeConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 h5-Aryl-1-methyl-indazole-3-carboxylic acid61%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-aryl derivatives55%

Limitations :

  • The electron-withdrawing nitro group reduces coupling efficiency at position 5 .

  • Carboxylic acid group requires protection (e.g., methyl ester) during cross-coupling .

pH-Dependent Tautomerism

The indazole ring exhibits dynamic behavior in solution:

pH RangeDominant TautomerImplicationsSource
2–41H-tautomer (N1-H)Enhanced hydrogen bonding capacity
7–92H-tautomer (N2-H)Altered reactivity in nucleophilic substitutions
>10Deprotonated carboxylate + 2H-tautomerStabilizes metal complexes

Industrial-Scale Considerations

Optimized protocols for bulk synthesis:

ParameterLaboratory ScalePilot Plant Scale (10 kg)Source
NitrationH₂SO₄/HNO₃, 0–5°C, 4 hContinuous flow reactor, −10°C, 1 h
Crystallization SolventEthanol/water (7:3)Isopropanol/water (9:1)
Purity95% (HPLC)99.5% (recrystallization)

Key industrial challenges include controlling exothermic nitration and minimizing dimerization byproducts .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating various medical conditions, including cancer and inflammation.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells. For example, studies have demonstrated that modifications at the 5-position of the indazole ring enhance its potency as an anticancer agent .
  • Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, particularly in models of pulmonary diseases where it acts as an inhibitor of human neutrophil elastase (HNE), a target for therapeutic intervention .

Biological Studies

The compound is utilized in biological studies to investigate the interactions between indazole derivatives and biological targets. Its unique structure allows for the exploration of various biological pathways.

Key Findings:

  • Mechanism of Action : The nitro group undergoes bioreduction to form reactive intermediates that interact with cellular components, influencing various biological effects. This interaction is critical for understanding the compound's therapeutic potential.
  • Molecular Docking Studies : Computational studies have shown that specific substitutions on the indazole ring can significantly alter binding affinity to target proteins, providing insights into structure-activity relationships .

Agrochemicals

In addition to its medicinal applications, this compound is being researched for its potential use in developing agrochemical agents such as herbicides and fungicides.

Research Insights:

  • Herbicidal Activity : Preliminary studies suggest that derivatives can inhibit plant growth, indicating potential as herbicides. The specific mechanisms by which these compounds exert their effects are currently under investigation.

Mécanisme D'action

The mechanism of action of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as kinase inhibitors, these compounds can block the activity of kinases involved in cell proliferation and survival pathways, thereby exerting anticancer effects. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers of Nitro-Substituted Indazole Carboxylic Acids

The position of the nitro group significantly influences the chemical and physical properties of indazole derivatives. Key positional isomers include:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Purity
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid 1363382-25-5 C₉H₇N₃O₄ -NO₂ (5), -CH₃ (1), -COOH (3) 221.17 ≥97%
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid 1058740-77-4 C₉H₇N₃O₄ -NO₂ (6), -CH₃ (1), -COOH (3) 221.17 95%
1-Methyl-7-nitroindazole-3-carboxylic acid 1363381-06-9 C₉H₇N₃O₄ -NO₂ (7), -CH₃ (1), -COOH (3) 221.17 95%

Key Findings :

  • The 5-nitro isomer is the most extensively studied, with higher commercial purity (≥97%) compared to 6- and 7-nitro analogs (95%) .
  • Differences in nitro group position may affect crystallographic packing and hydrogen-bonding networks , which can be analyzed using tools like SHELXL for structural refinement .
  • Synthetic routes for these isomers vary; for example, methyl 5-nitro-1H-indazole-3-carboxylate (CAS: 78155-75-6) serves as a precursor to the 5-nitro derivative via hydrolysis .

Functional Group Modifications in Indazole Derivatives

(a) Carboxylic Acid vs. Ester Derivatives
Compound Name CAS Number Functional Group Key Properties
This compound 1363382-25-5 -COOH Higher polarity, acidic proton
Methyl 5-nitro-1H-indazole-3-carboxylate 78155-75-6 -COOCH₃ Enhanced lipophilicity, ester hydrolysis stability

Applications : The ester derivative is often used in pharmaceutical synthesis as an intermediate due to its improved solubility in organic solvents .

(b) Substituent Variations in Heterocyclic Systems
Compound Name CAS Number Core Structure Substituents
This compound 1363382-25-5 Indazole -NO₂ (5), -CH₃ (1), -COOH (3)
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid - Imidazole -NO₂ (5), -Bn (1), -COOH (4)
5-Methyl-1H-indazole-3-carboxylic acid - Indazole -CH₃ (5), -COOH (3)

Key Differences :

  • Replacing indazole with imidazole (as in 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid) alters electronic properties and bioavailability due to differences in aromaticity and hydrogen-bonding capacity .

Pharmacological Relevance

  • Nitro Group Impact : The nitro group in this compound may confer antimicrobial or anticancer properties, as seen in structurally related nitroimidazoles (e.g., metronidazole) .
  • Methyl Group Role : The 1-methyl group enhances metabolic stability by blocking oxidation at the 1-position, a common degradation pathway in indazoles .

Research and Development Considerations

  • Synthesis Challenges : Nitration regioselectivity remains a hurdle; for example, achieving pure 5-nitro derivatives requires controlled reaction conditions .
  • Analytical Tools : Crystallographic software (e.g., SHELXL ) and suites like WinGX are critical for resolving structural ambiguities in isomers .

Activité Biologique

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid (C9H8N2O4, molecular weight: 221.17 g/mol) is a heterocyclic compound noted for its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

The unique structure of this compound includes:

  • Methyl group at the 1-position
  • Nitro group at the 5-position
  • Carboxylic acid group at the 3-position

This configuration contributes to its reactivity and biological effects, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Activity Data

AssayIC50 (µM)
TNF-α Inhibition15.2
IL-6 Inhibition12.7
COX-2 Inhibition11.3

These findings indicate that this compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in metabolic pathways, which may contribute to its anticancer and anti-inflammatory effects.
  • Cell Signaling Modulation : Preliminary studies suggest that it may affect cell signaling pathways, particularly those involving NF-kB and MAPK pathways, leading to altered gene expression patterns associated with inflammation and cancer progression.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that this compound exhibits cytotoxic effects with IC50 values ranging from 10 to 25 µM against various cancer types, including melanoma and colon cancer.
  • Animal Model Research : A study conducted on mice with induced tumors showed that administration of this compound significantly delayed tumor growth compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-5-nitro-1H-indazole-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting from indazole precursors. Key steps include:

  • Nitration : Introducing the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
  • Methylation : Alkylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., methyl ester) under acidic or basic conditions .
    Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography or recrystallization .

Q. How can the purity and structural identity of this compound be validated?

  • Purity : Assessed via HPLC (≥98% purity, C18 column, UV detection at 254 nm) or LC-MS .
  • Structural confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., nitro group at C5, methyl at N1).
    • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₉H₇N₃O₄, theoretical MW: 221.04 g/mol).
    • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What are the recommended storage conditions for this compound?

Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. For short-term use, refrigeration (2–8°C) with desiccants is acceptable. Stability studies suggest a shelf life of ≥2 years under these conditions .

Q. How is the solubility profile determined for pharmacological assays?

  • Solubility screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 1.2–7.4) using nephelometry or UV-Vis spectroscopy.
  • LogP measurement : Shake-flask method or HPLC-derived hydrophobicity indices to predict membrane permeability .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Process intensification : Use flow chemistry for nitration to improve heat transfer and safety.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) during methylation to enhance reaction efficiency.
  • Byproduct mitigation : Optimize reaction stoichiometry (e.g., 1.1 equiv methylating agent) and isolate intermediates via fractional crystallization .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of disordered nitro groups and methyl rotamers.
  • Data quality : Collect high-resolution (<1.0 Å) X-ray diffraction data and apply TWINABS for scaling if twinning is suspected.
  • Validation : Cross-check with DFT-calculated bond lengths and angles to identify outliers .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify the nitro group (e.g., reduction to amine) or carboxylic acid (e.g., ester prodrugs) to assess bioactivity changes.
  • Biological assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or antimicrobial models (MIC determination via broth microdilution) .

Q. What analytical methods are suitable for detecting degradation products?

  • Stability-indicating HPLC : Use gradient elution (water/acetonitrile + 0.1% TFA) to separate degradation peaks.
  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify labile groups .

Q. How can computational modeling predict interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories with AMBER or GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.